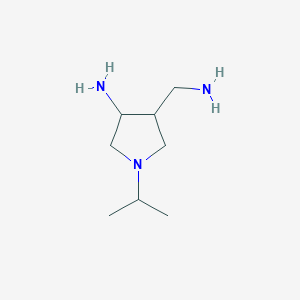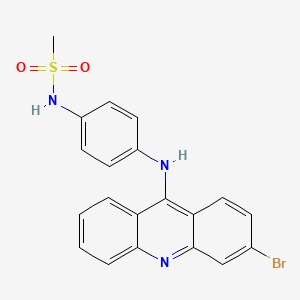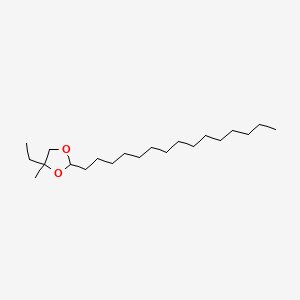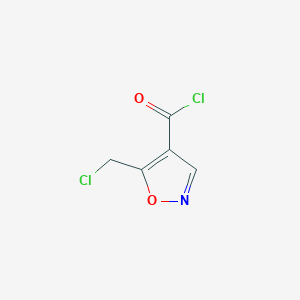
4-Isoxazolecarbonyl chloride, 5-(chloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- is a chemical compound with the molecular formula C5H3Cl2NO2 and a molecular weight of 179.99 g/mol It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- typically involves the chlorination of isoxazole derivatives. One common method is the reaction of isoxazole with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the chloromethyl group at the 5-position . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation with hydrogen peroxide can introduce a hydroxyl group.
Aplicaciones Científicas De Investigación
4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- involves its ability to interact with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This reactivity is primarily due to the presence of the chloromethyl and carbonyl groups, which can undergo nucleophilic attack and form stable adducts.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-4-isoxazolecarbonyl chloride: Similar in structure but with a methyl group instead of a chloromethyl group.
Isoxazole-5-carbonyl chloride: Lacks the chloromethyl group but retains the core isoxazole structure.
Uniqueness
4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- is unique due to the presence of both the chloromethyl and carbonyl functional groups, which confer distinct reactivity and potential applications. This combination of functional groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
139442-86-7 |
|---|---|
Fórmula molecular |
C5H3Cl2NO2 |
Peso molecular |
179.99 g/mol |
Nombre IUPAC |
5-(chloromethyl)-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C5H3Cl2NO2/c6-1-4-3(5(7)9)2-8-10-4/h2H,1H2 |
Clave InChI |
MECSKRLTNBOYDC-UHFFFAOYSA-N |
SMILES canónico |
C1=NOC(=C1C(=O)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



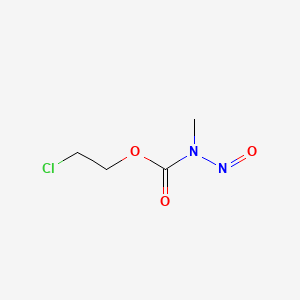
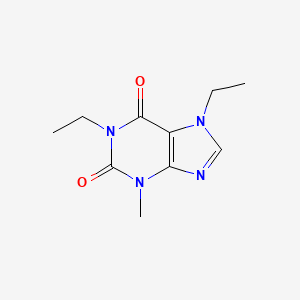
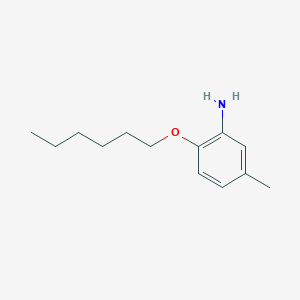
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)
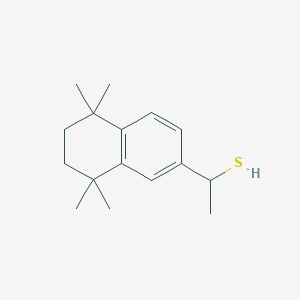


![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)
